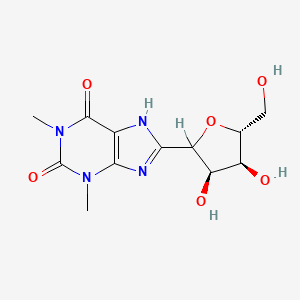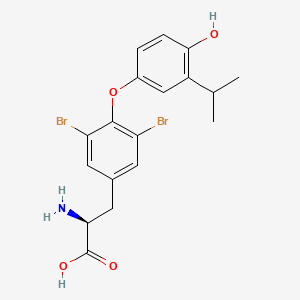
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is a metabolite of dibenzo(def,p)chrysene, which is known for its carcinogenic properties. The compound is of significant interest in toxicology and environmental chemistry due to its potential health impacts and its role in the metabolic pathways of PAHs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene typically involves the metabolic activation of dibenzo(def,p)chrysene by cytochrome P450 enzymes. This process includes the initial formation of an epoxide intermediate, which is then hydrolyzed to form the dihydrodiol compound .
Industrial Production Methods: The synthesis usually involves enzymatic reactions facilitated by hepatic microsomes from various species, including humans and rodents .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form reactive diol-epoxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products:
Diol-Epoxide Metabolites: These are highly reactive and can form DNA adducts, leading to mutagenesis and carcinogenesis.
科学研究应用
Chemistry: The compound is used to study the metabolic pathways of PAHs and their activation by cytochrome P450 enzymes. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, the compound is used to investigate the toxicological effects of PAHs. It is studied for its role in inducing oxidative stress and DNA damage .
Medicine: The compound is of interest in cancer research due to its potential to form DNA adducts and induce mutations. It is used to study the mechanisms of chemical carcinogenesis .
Industry: While not widely used in industry, the compound’s study provides insights into the environmental impact of PAHs and helps in developing strategies for pollution control and risk assessment .
作用机制
The compound exerts its effects primarily through the formation of reactive diol-epoxide metabolites. These metabolites can readily react with DNA, forming adducts that can lead to mutations and carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, and the pathways involved include the activation by cytochrome P450 enzymes and subsequent hydrolysis by epoxide hydrolase .
相似化合物的比较
Benzo[a]pyrene-7,8-dihydrodiol: Another PAH metabolite with similar carcinogenic properties.
Dibenzo[a,l]pyrene-11,12-dihydrodiol: A structurally similar compound with comparable metabolic pathways.
Uniqueness: Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene is unique due to its specific metabolic activation pathway and the formation of highly reactive diol-epoxide metabolites. Its study provides valuable insights into the mechanisms of PAH-induced carcinogenesis and the role of metabolic enzymes in this process .
属性
CAS 编号 |
153857-27-3 |
|---|---|
分子式 |
C24H16O2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
(18R,19R)-hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol |
InChI |
InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H/t20-,24-/m1/s1 |
InChI 键 |
WRVXSEQFNZZEJV-HYBUGGRVSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
手性 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H](C=C6)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
同义词 |
D-D-pyrene trans-11,12-Dihydroxy-11,12-dihydrodibenzo(a,l)pyrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)

![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)







